molecular formula C6H10F3NO4S B1435218 (E)-3-(methylsulfonyl)prop-2-en-1-amine 2,2,2-trifluoroacetate CAS No. 1610799-82-0

(E)-3-(methylsulfonyl)prop-2-en-1-amine 2,2,2-trifluoroacetate

Cat. No.: B1435218
CAS No.: 1610799-82-0
M. Wt: 249.21 g/mol
InChI Key: BQUJESSFPJRFCW-VEELZWTKSA-N
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Description

“(E)-3-(methylsulfonyl)prop-2-en-1-amine 2,2,2-trifluoroacetate” is a chemical compound with the molecular formula C6H10F3NO4S and a molecular weight of 249.21 g/mol. It is also known by other synonyms such as "3-methanesulfonylprop-2-en-1-amine; trifluoroacetic acid;F9994-0683;F9994-5181" .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 249.21 g/mol. For safe handling, it should be stored long-term in a cool, dry place .

Scientific Research Applications

Synthesis and Structural Analysis

(E)-3-(Methylsulfonyl)prop-2-en-1-amine 2,2,2-trifluoroacetate has been used in the synthesis of acyclic sulfur−nitrogen compounds. The study by Haas et al. (1996) focused on synthesizing and analyzing the crystal and molecular structures of bis((trifluoromethyl)sulfonyl)amine and other related compounds. This research sheds light on the gas-phase acidity and electron delocalization in these compounds (Haas et al., 1996).

Amine Synthesis

Sakamoto et al. (2006) used a related compound, 2-(1,3-Dioxan-2-yl)ethylsulfonyl chloride, as a sulfonating agent for amines. This study highlights its effectiveness in sulfonating primary and secondary amines, showcasing the versatility of related sulfonate compounds in amine synthesis (Sakamoto et al., 2006).

NMR Spectrometry

Trifluoromethanesulfonyl chloride, a related compound, has been used in fluorine-19 nuclear magnetic resonance (NMR) spectrometry to identify oxygen, nitrogen, and sulfur functional groups. This research by Shue and Yen (1982) demonstrates the application of such compounds in determining organic structure and functionality using NMR techniques (Shue & Yen, 1982).

Kinase Inhibitors Synthesis

In the realm of medicinal chemistry, Wong et al. (2010) explored the synthesis of sulfonamide-based kinase inhibitors using 2,2,2-trifluoroethoxysulfonates. This study is significant for understanding how variations of trifluoroacetate compounds can be used in developing potential treatments for diseases like cancer (Wong et al., 2010).

Enantioseparation

Ye et al. (2002) investigated the use of sulfonic acids, which are structurally related to this compound, in the chiral resolution of underivatized aromatic amino acids. This research contributes to understanding the role of such compounds in chromatographic separation processes (Ye et al., 2002).

Safety and Hazards

In terms of safety and hazards, it is recommended to immediately remove any clothing contaminated by the product and move out of the dangerous area . It is not classified as hazardous material for transport .

Properties

IUPAC Name

(E)-3-methylsulfonylprop-2-en-1-amine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S.C2HF3O2/c1-8(6,7)4-2-3-5;3-2(4,5)1(6)7/h2,4H,3,5H2,1H3;(H,6,7)/b4-2+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUJESSFPJRFCW-VEELZWTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C=CCN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)/C=C/CN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1610799-82-0
Record name (2E)-3-methanesulfonylprop-2-en-1-amine trifluoroacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-3-(methylsulfonyl)prop-2-en-1-amine 2,2,2-trifluoroacetate
Reactant of Route 2
(E)-3-(methylsulfonyl)prop-2-en-1-amine 2,2,2-trifluoroacetate
Reactant of Route 3
(E)-3-(methylsulfonyl)prop-2-en-1-amine 2,2,2-trifluoroacetate
Reactant of Route 4
(E)-3-(methylsulfonyl)prop-2-en-1-amine 2,2,2-trifluoroacetate
Reactant of Route 5
(E)-3-(methylsulfonyl)prop-2-en-1-amine 2,2,2-trifluoroacetate
Reactant of Route 6
(E)-3-(methylsulfonyl)prop-2-en-1-amine 2,2,2-trifluoroacetate

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